molecular formula C21H25NO2 B12699716 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- CAS No. 88763-44-4

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)-

Cat. No.: B12699716
CAS No.: 88763-44-4
M. Wt: 323.4 g/mol
InChI Key: SBXNQBHATYRDEG-JHVJFLLYSA-N
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Description

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine

Preparation Methods

The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the indene and pyridine precursors, followed by their cyclization and functionalization to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-1-methyl-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- lies in its specific substituents and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

88763-44-4

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

(4aS,5R,9bS)-7,8-dimethoxy-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C21H25NO2/c1-22-11-7-10-15-20(14-8-5-4-6-9-14)16-12-18(23-2)19(24-3)13-17(16)21(15)22/h4-6,8-9,12-13,15,20-21H,7,10-11H2,1-3H3/t15-,20-,21-/m0/s1

InChI Key

SBXNQBHATYRDEG-JHVJFLLYSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1C3=CC(=C(C=C3[C@H]2C4=CC=CC=C4)OC)OC

Canonical SMILES

CN1CCCC2C1C3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC

Origin of Product

United States

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